molecular formula C20H23F3N4O3 B2796407 3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775443-36-1

3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2796407
CAS No.: 1775443-36-1
M. Wt: 424.424
InChI Key: YZFVUUNUZBQQJU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (Compound S471-0664) is a pyrimidine derivative featuring a benzamide core substituted with 3,5-dimethoxy groups and a piperidine ring linked to a 2-methyl-6-(trifluoromethyl)pyrimidine moiety . Its molecular formula is C20H23F3N4O3, with a molecular weight of 424.42 g/mol.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)27-6-4-14(5-7-27)26-19(28)13-8-15(29-2)10-16(9-13)30-3/h8-11,14H,4-7H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVUUNUZBQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: S471-0664’s 3,5-dimethoxy groups contrast with halogen (e.g., 7j’s 4-chloro) or trifluoromethyl (e.g., 7k’s 3-fluoro-4-trifluoromethyl) substituents in analogues. Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens.
  • Synthetic Efficiency : Yields for analogues range from 35.2% (14c) to 76.2% (6f) , but S471-0664’s yield data are unavailable.

Physicochemical Properties and Drug-Likeness

  • Lipophilicity : The trifluoromethyl group in S471-0664 increases lipophilicity (logP ~3.5 estimated), comparable to 5o and 7k, which may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : At 424.42 g/mol, S471-0664 adheres to Lipinski’s rule of five, unlike bulkier analogues (e.g., 14c, MW ~463.43 g/mol) .

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